Methanaminium triiodoplumbate(1-)

Overview

Description

Scientific Research Applications

Understanding Halide Perovskites

Halide Perovskites in Solar Cells : A significant area of scientific research involving compounds similar to Methanaminium triiodoplumbate(1-) is in the development of halide perovskites for solar cell applications. Methylammonium lead halide perovskites, for example, have attracted considerable attention due to their excellent photovoltaic properties, including high absorption coefficients and long carrier diffusion lengths (Yin et al., 2014). These materials offer a flexible conductivity range and exhibit shallow defect levels, contributing to their high efficiency in solar energy conversion.

Applications Beyond Photovoltaics

Optical and Electronic Properties : The study of compounds with structures similar to Methanaminium triiodoplumbate(1-) often extends to their optical and electronic properties, which are pivotal in various photonic applications. Research has delved into how the charge transfer interactions, crystal structure, and interactions at the molecular level influence third-order optical nonlinearity, crucial for developing advanced materials for photonic applications (Umarani et al., 2018).

Environmental and Sustainability Considerations

Methanation and CO2 Utilization : Another relevant area of research is the methanation of CO2, where compounds acting as catalysts or reactants facilitate the conversion of CO2 to methane, a process that can store renewable energy in the form of synthetic natural gas. This approach aligns with sustainability goals by utilizing CO2, a significant greenhouse gas, and converting it into a usable form of energy, thus contributing to the reduction of carbon footprints and promoting renewable energy sources (Schaaf et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, Methylammonium triiodoplumbate(II) precursor solution, indicates that it is harmful if swallowed or inhaled, causes serious eye irritation, may cause cancer, may damage fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Future Directions

Mechanism of Action

Target of Action

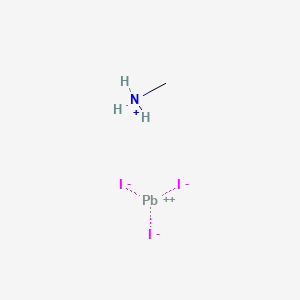

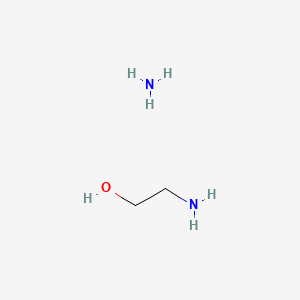

Methanaminium triiodoplumbate(1-) is a complex compound with a molecular formula of CH6I3NPb The primary targets of this compound are not explicitly mentioned in the available literature

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

lead(2+);methylazanium;triiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.3HI.Pb/c1-2;;;;/h2H2,1H3;3*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVDNKDAQKEIHT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH3+].[I-].[I-].[I-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6I3NPb | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501338968 | |

| Record name | Methanaminium triiodoplumbate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69507-98-8 | |

| Record name | Methanaminium triiodoplumbate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69507-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)